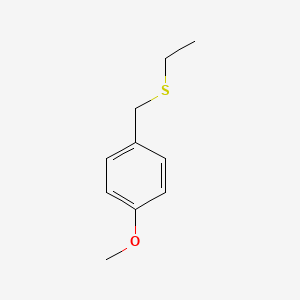

Ethyl 4-methoxybenzyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDDGWWHUHHCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methoxybenzyl Sulfide and Analogous Thioethers

Direct Carbon-Sulfur Bond Formation Strategies

Direct methods for the synthesis of thioethers like ethyl 4-methoxybenzyl sulfide (B99878) are among the most common and efficient approaches. These strategies typically involve the formation of a C-S bond through the reaction of a sulfur-based nucleophile with a carbon-based electrophile.

Nucleophilic Substitution Reactions Involving Thiolates and Halides (e.g., Benzylation of Aryl Thiolates)

A foundational method for the synthesis of thioethers is the nucleophilic substitution reaction, often proceeding via an SN2 mechanism. This reaction is highly effective for constructing C(sp³)–S bonds. In the context of ethyl 4-methoxybenzyl sulfide, this involves the reaction of an ethanethiolate salt (the nucleophile) with a 4-methoxybenzyl halide (the electrophile).

The general principle involves the deprotonation of a thiol (R-SH) with a base to form a more nucleophilic thiolate anion (R-S⁻), which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. For the specific synthesis of this compound, ethanethiol (B150549) is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate sodium or potassium ethanethiolate. This thiolate then reacts with 4-methoxybenzyl chloride or bromide.

Reaction Scheme: CH₃CH₂SH + Base → CH₃CH₂S⁻ CH₃CH₂S⁻ + 4-MeO-C₆H₄CH₂-X → CH₃CH₂-S-CH₂-C₆H₄-OMe + X⁻ (where X = Cl, Br)

This method is widely applicable for a range of thioethers and benefits from the high nucleophilicity of thiolates and the availability of various alkyl halides.

Approaches Utilizing 4-Methoxybenzyl Halides in Alkylation Reactions

4-Methoxybenzyl halides are effective alkylating agents for the synthesis of the target thioether. The electron-donating methoxy (B1213986) group at the para position stabilizes the benzyl (B1604629) cation, making the benzylic carbon particularly susceptible to nucleophilic attack. The alkylation of thiols is a common technique for thioether synthesis and is typically carried out by treating thiols with alkyl halides in the presence of a base. nih.gov

A variety of bases and solvent systems can be employed to facilitate this reaction, including potassium carbonate in an organic solvent like dimethylformamide (DMF) or triethylamine (B128534) in water. nih.gov For instance, the reaction of ethanethiol with 4-methoxybenzyl chloride in the presence of a base provides a direct route to this compound.

| Electrophile | Nucleophile | Base | Solvent | Product |

| 4-Methoxybenzyl chloride | Ethanethiol | K₂CO₃ | DMF | This compound |

| 4-Methoxybenzyl bromide | Ethanethiol | Et₃N | Water | This compound |

Furthermore, alternative activating agents can be used. For example, para-methoxybenzyl methyl ether can act as an alkylating agent for thiols in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, proceeding through a p-methoxybenzyl cation intermediate. acs.org This approach offers a milder alternative to using potentially more reactive alkyl halides.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the synthesis of precursors which are then converted to the final thioether product or the incorporation of the thioether's structural subunits into more complex molecular frameworks.

Formation from Alkynyl Sulfides (e.g., Ethyl (4-methoxyphenyl)ethynyl sulfide)

An indirect route to this compound can be envisioned starting from an alkynyl sulfide precursor, such as ethyl (4-methoxyphenyl)ethynyl sulfide. This pathway involves the sequential reduction of the alkyne functionality.

First, the alkynyl sulfide can undergo a regio- and stereoselective reduction to the corresponding (Z)-alkenyl sulfide. This can be achieved using reagents like pinacolborane in the presence of a copper(I) chloride catalyst. nih.gov The second step involves the saturation of the carbon-carbon double bond of the intermediate alkenyl sulfide to yield the final alkyl sulfide. This can be accomplished through catalytic hydrogenation, a common method for reducing alkenes to alkanes. youtube.combohrium.com Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically used under a hydrogen atmosphere.

Two-Step Reduction Process:

Alkyne to Alkene: 4-MeO-C₆H₄-C≡C-SEt → 4-MeO-C₆H₄-CH=CH-SEt

Alkene to Alkane: 4-MeO-C₆H₄-CH=CH-SEt → 4-MeO-C₆H₄-CH₂CH₂-SEt*

Note: This specific reduction would yield ethyl 2-(4-methoxyphenyl)ethyl sulfide, an isomer of the target compound. To obtain this compound, the starting alkynyl sulfide would need to be structured differently, or a different synthetic strategy would be required. This highlights the importance of precursor structure in indirect synthetic design.

Incorporation into Complex Heterocyclic Systems (e.g., Triazole Derivatives)

The structural motifs of this compound can be found within more complex heterocyclic systems, such as triazole derivatives. The synthesis of these systems often involves building the heterocyclic ring from precursors that already contain the desired thioether linkage.

For example, a synthetic route to substituted tricyclic heteroarenes utilizes 2-((4-methoxybenzyl)thio)anilines as key intermediates for the formation of a triazole ring. acs.org In this type of synthesis, the 4-methoxybenzylthio group is already attached to an aniline (B41778) precursor. The aniline is then elaborated through a series of reactions to construct the fused triazole system. This demonstrates how a thioether moiety, analogous to the target compound, can be incorporated as a stable substituent during the synthesis of complex molecules. The synthesis of 1,2,4-triazoles often proceeds from thiosemicarbazide (B42300) precursors which can be cyclized under basic conditions. researchgate.net

| Precursor | Reagents | Resulting System |

| 2-((4-methoxybenzyl)thio)aniline | Various cyclization agents | Substituted Tricyclic Triazole |

| Thiosemicarbazide derivative | NaOH | 1,2,4-Triazole-3-thiol |

Synthesis of Sulfur-Containing Ligands Featuring Ethyl and 4-Methoxybenzyl Subunits (e.g., Ethyl(4-methoxybenzyl)carbamodithioate)

The ethyl and 4-methoxybenzyl subunits can be combined to form other types of sulfur-containing molecules, such as dithiocarbamates, which are valuable ligands in coordination chemistry. The synthesis of ethyl(4-methoxybenzyl)carbamodithioate serves as an example.

The synthesis begins with the preparation of the secondary amine precursor, N-ethyl-4-methoxybenzylamine. This can be achieved via reductive amination, where 4-anisaldehyde is reacted with ethylamine (B1201723) in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Synthesis of the Amine Precursor: 4-MeO-C₆H₄-CHO + CH₃CH₂NH₂ --[NaBH(OAc)₃]--> 4-MeO-C₆H₄CH₂-NH-CH₂CH₃

Once the secondary amine is obtained, the dithiocarbamate (B8719985) is typically formed by reacting the amine with carbon disulfide in the presence of a base (e.g., NaOH or KOH) to form the dithiocarbamate salt. researchgate.net While the prompt specifies the ethyl ester, the initial product is the salt.

Formation of Dithiocarbamate Salt: 4-MeO-C₆H₄CH₂-NH-CH₂CH₃ + CS₂ + NaOH → [4-MeO-C₆H₄CH₂(CH₃CH₂)NCS₂]⁻Na⁺ + H₂O

This method is a general and efficient way to produce a wide variety of dithiocarbamates from corresponding secondary amines.

Optimization of Reaction Conditions and Yield for Thioether Synthesis

The synthesis of this compound and its analogs is a process influenced by multiple reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity. Key factors that are typically fine-tuned include the choice of base, solvent, reaction temperature, and catalyst system. Research in the field of thioether synthesis has provided insights into how these variables can be manipulated to achieve the desired outcome. While specific optimization data for this compound is not extensively detailed in the literature, the principles can be extrapolated from studies on analogous thioethers.

The formation of the C-S bond in these compounds often involves the reaction of a sulfur nucleophile with an electrophilic carbon. The efficiency of this nucleophilic substitution is highly dependent on the reaction environment. For instance, in copper-catalyzed C-S coupling reactions, the choice of base and solvent, along with the catalyst loading, plays a pivotal role in the reaction's success.

Base Selection and its Impact on Yield

The selection of a suitable base is critical in thioether synthesis to facilitate the deprotonation of the thiol, thereby generating a more potent thiolate nucleophile. The strength and nature of the base can significantly affect the reaction rate and, consequently, the yield. A variety of organic and inorganic bases have been explored in the synthesis of analogous thioethers.

In a study on the DABCO-catalyzed 1,6-conjugate addition reaction for the synthesis of diarylmethyl thioethers, a range of bases were screened. The results, as summarized in the table below, highlight the superior performance of 1,4-diazabicyclo[2.2.2]octane (DABCO) compared to other organic and inorganic bases.

| Base | Yield (%) |

|---|---|

| DABCO | 68 |

| t-BuOK | <10 |

| DEA | <10 |

| TEA | 33 |

| DBU | 37 |

| K2CO3 | 51 |

| Cs2CO3 | <10 |

| NaOH | <10 |

| LiOH | <10 |

The data indicates that for this specific transformation, a moderately strong organic base like DABCO provides the best yield, while very strong bases like t-BuOK or common inorganic bases were less effective rsc.org.

Influence of Solvent on Reaction Efficiency

The solvent not only dissolves the reactants but also influences their reactivity and the stability of intermediates. The polarity, proticity, and boiling point of the solvent are all important considerations. The choice of an appropriate solvent can lead to a significant improvement in the yield of the desired thioether.

In the same study on the DABCO-catalyzed synthesis of diarylmethyl thioethers, various solvents were investigated, with acetone (B3395972) demonstrating the highest efficiency and a remarkably short reaction time.

| Solvent | Yield (%) | Time |

|---|---|---|

| CHCl3 | 68 | - |

| Acetone | 69 | 8 min |

| Toluene | 26 | - |

| CH2Cl2 | 57 | - |

| DMSO | 22 | - |

These findings suggest that a polar aprotic solvent like acetone can be highly effective in promoting this type of reaction rsc.org. In other systems, such as the one-pot synthesis of benzyl thioethers from benzyl halides using thiourea, alcoholic solvents like methanol (B129727) and ethanol (B145695) have been successfully employed arkat-usa.org. The optimal solvent is often system-dependent and must be determined empirically.

Effect of Temperature and Reaction Time

Reaction temperature is a critical parameter that governs the rate of reaction. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can also promote side reactions and decomposition of reactants or products, leading to lower yields. Therefore, finding the optimal temperature is a key aspect of reaction optimization.

For instance, in the solvent- and catalyst-free synthesis of sulfides from thiols and benzyl halides, the reaction of thiophenol with benzyl bromide was studied at various temperatures. The best result was obtained at 100 °C researchgate.net. In contrast, some copper-catalyzed thioetherification reactions can be carried out at a mild 25 °C rsc.org. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components in the reaction mixture. Reaction times are also optimized in conjunction with temperature to ensure the reaction proceeds to completion without significant product degradation.

Catalyst and Stoichiometry Optimization

In catalyzed reactions, the choice of catalyst and its loading are paramount. For the synthesis of thioethers, copper-based catalysts are frequently used. A study on a copper-catalyzed thioetherification of benzyl alcohols with thiols found that Cu(OTf)₂ was an effective catalyst. A brief screening of the catalyst loading showed that increasing the amount of Cu(OTf)₂ from 1 mol% to 3 mol% significantly improved the yield rsc.org.

Furthermore, a highly efficient copper single-atom catalyst has been developed for C-S cross-coupling reactions. Optimization studies for this system revealed that a catalyst amount of 10 mg, along with 1.5 equivalents of base and 1.2 equivalents of the aryl halide, provided high yields whiterose.ac.uk.

The stoichiometry of the reactants is another factor that is often optimized. In the synthesis of unsymmetrical benzyl thioethers, it was found that using a slight excess of the thiol-generating reagent (thiourea) and a slight deficiency of the second electrophile (0.85 equivalents) led to a cleaner reaction and higher purity of the final product arkat-usa.org.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. materialsciencejournal.orgnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation. From this optimized structure, crucial electronic properties can be calculated, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the ground state to an excited state, facilitating chemical reactions. nih.govmdpi.com

For Ethyl 4-methoxybenzyl sulfide (B99878), the HOMO is expected to have significant electron density on the sulfur atom and the electron-rich 4-methoxyphenyl ring. The electron-donating nature of the methoxy (B1213986) group (-OCH₃) increases the energy of the HOMO, which would likely make the molecule more susceptible to oxidation. The LUMO would be distributed primarily over the aromatic ring system. DFT calculations would precisely quantify these energies and provide a visual representation of the orbital distributions.

| Parameter | Significance | Expected Influence on Ethyl 4-methoxybenzyl sulfide |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high due to the electron-donating sulfur and 4-methoxyphenyl groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Primarily associated with the aromatic π-system. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate to small gap is expected, suggesting susceptibility to oxidation and other electrophilic reactions. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a primary computational tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. scm.com

A TD-DFT calculation for this compound would yield the excitation energies and oscillator strengths for its electronic transitions. The results would likely show strong absorptions in the UV region corresponding to π → π* transitions within the 4-methoxyphenyl ring. The presence of the sulfur and methoxy substituents would be predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609), a phenomenon that could be precisely quantified by the calculation. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. rsc.org

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates, and characterizing the high-energy transition states that connect reactants to products.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common and important reaction. acs.orgacs.orgresearchgate.netnih.gov Computational chemistry allows for a detailed investigation of the reaction mechanism by locating and characterizing the transition state (TS) for each oxidation step. A transition state is an unstable, high-energy configuration that represents the maximum energy barrier along the reaction coordinate.

Using DFT methods, a transition state search can be performed for the reaction of this compound with an oxidant (e.g., hydrogen peroxide). The TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate—in this case, the formation of the S-O bond and breaking of the oxidant's O-O bond. nih.gov Calculating the energy of this TS allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Such studies provide fundamental insights into how the electronic and steric properties of the sulfide influence its oxidation kinetics.

Many oxidation reactions proceed through reactive intermediates, such as radical cations. researchgate.netu-tokyo.ac.jpdigitellinc.com The formation of a sulfoxide (B87167) radical cation is a key step in certain oxidation mechanisms. Computational modeling can provide detailed information on the electronic structure of these transient species.

DFT calculations on aryl sulfoxide radical cations show that both the charge and the unpaired electron (spin density) are significantly delocalized. nih.gov In a molecule analogous to the oxidized form of this compound, the 4-methoxyphenyl methyl sulfoxide radical cation, a major fraction of the charge and spin density is localized on the sulfinyl group (S-O), but substantial delocalization also occurs onto the aromatic ring. nih.govacs.org This delocalization is particularly pronounced due to the strong electron-donating methoxy group, which stabilizes the radical cation. nih.gov This distribution of spin and charge is critical for predicting the subsequent reactivity of the intermediate, such as its susceptibility to nucleophilic attack or fragmentation. acs.org

| Property | Description | Findings for Analogous 4-Methoxyphenyl Sulfoxide Radical Cation nih.gov |

| Charge Distribution | The localization of the positive charge on the molecule. | Primarily on the sulfinyl group, with significant delocalization onto the 4-methoxyphenyl ring. |

| Spin Density Distribution | The localization of the unpaired electron on the molecule. | Similar to charge, mainly on the sulfinyl group with substantial delocalization onto the ring. |

| Molecular Geometry | The preferred 3D structure of the radical cation. | A conformation where the S=O bond is nearly coplanar with the aromatic ring is the most stable. |

Molecular Interactions and Supramolecular Assembly Studies

Beyond the properties of a single molecule, computational methods can explore how molecules interact with each other and with surfaces to form larger, ordered structures known as supramolecular assemblies. mdpi.comresearchgate.net Thioethers are known to adsorb onto metal surfaces, such as gold, forming self-assembled monolayers (SAMs). nih.govaip.org

Computational studies, often using DFT with corrections for van der Waals forces, can model the adsorption of this compound onto a surface like Au(111). aip.org These calculations can determine the binding energy, the optimal adsorption geometry (e.g., the tilt angle of the molecule relative to the surface), and the nature of the interaction, which is primarily through the sulfur atom's lone pair electrons bonding to the gold surface. nih.gov Furthermore, these models can investigate intermolecular forces, such as π-stacking between the aromatic rings and van der Waals interactions between the alkyl chains, which govern how individual molecules pack together to form an ordered monolayer. These theoretical insights are crucial for designing and understanding the formation of functional surfaces based on thioether derivatives. nih.govaip.org

Theoretical Predictions for Material-Related Properties (e.g., Charge Transport in Complexes)

Following a comprehensive search of scientific literature and academic databases, no specific theoretical or computational studies detailing the material-related properties, such as charge transport in complexes, for the compound this compound were identified. The current body of published research does not appear to include theoretical predictions or computational chemistry investigations into the electronic and material science applications of this specific molecule.

Therefore, data tables and detailed research findings on its charge transport characteristics, reorganization energies, charge transfer rates, or charge mobility are not available. Computational modeling and theoretical analyses are crucial for predicting the potential of organic molecules in applications like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), but such studies have not been reported for this compound.

Further research would be necessary to determine its theoretical viability for such applications.

Role in Catalysis and Advanced Organic Synthesis

Ligand Design and Coordination Chemistry

The presence of a sulfur donor atom in ethyl 4-methoxybenzyl sulfide (B99878) makes it a candidate for use as a ligand in coordination chemistry. The interaction of such sulfur-containing organic molecules with metal ions is a foundational aspect of creating bespoke catalysts and functional supramolecular materials.

The synthesis of metal complexes involving sulfur-containing ligands is a well-established area of research. mdpi.com Generally, these complexes are prepared by reacting the sulfur-containing ligand with a suitable metal salt in an appropriate solvent. For ligands analogous to ethyl 4-methoxybenzyl sulfide, a common method involves dissolving the ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides or nitrates of transition metals). The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. nih.gov The resulting metal complexes can then be isolated as precipitates, which are subsequently filtered, washed, and dried. nih.gov

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is typically employed for this purpose.

Elemental Analysis (C, H, N, S): This technique provides the empirical formula of the complex, helping to confirm the stoichiometry of the ligand-to-metal ratio.

Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination sites of the ligand. A shift in the frequency of the C-S stretching vibration in the complex compared to the free ligand would indicate the participation of the sulfur atom in coordination with the metal ion.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in elucidating the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): NMR spectroscopy helps in understanding the structure of the ligand within the complex. Changes in the chemical shifts of protons and carbons near the sulfur atom upon complexation provide evidence of coordination.

Molar Conductivity Measurements: These measurements are used to determine whether the anions of the metal salt are inside or outside the coordination sphere, thus revealing the electrolytic nature of the complex.

Table 1: Summary of Techniques for Characterizing Metal-Sulfide Complexes

| Technique | Purpose | Typical Observations for Coordination |

|---|---|---|

| Elemental Analysis | Confirms stoichiometry | Experimental percentages match proposed formula |

| FT-IR Spectroscopy | Identifies coordination sites | Shift in C-S stretching frequency |

| UV-Visible Spectroscopy | Determines coordination geometry | Appearance of new d-d transition bands |

| NMR Spectroscopy | Elucidates ligand structure in complex | Change in chemical shifts near the sulfur atom |

| Molar Conductivity | Determines electrolytic nature | Values indicate whether anions are coordinated |

Ligands containing sulfur donors can exhibit various coordination modes, acting as monodentate, bidentate, or bridging ligands. In the case of this compound, it would most likely act as a monodentate ligand, coordinating to a metal center through its lone pair of electrons on the sulfur atom.

The self-assembly of metal ions and organic ligands can lead to the formation of complex, high-order structures known as supramolecular architectures. mdpi.comrsc.org These assemblies are held together by coordinative bonds as well as weaker noncovalent interactions such as hydrogen bonds, π-π stacking, and chalcogen bonds. acs.org The design of the organic ligand is critical in directing the final structure. The use of lanthanide ions, in particular, can lead to unique and stable supramolecular systems due to their high coordination requirements. rsc.org While this compound itself may not have the multiple coordination sites needed to form complex polymers on its own, it can be incorporated into larger ligand systems. The interplay of coordination bonds and weaker intermolecular forces can generate diverse topologies, from discrete molecular polygons to infinite one-, two-, or three-dimensional networks. mdpi.com

Catalytic Applications in Organic Transformations

The development of efficient and selective catalysts for organic reactions is a central goal of chemical research. This compound and its derivatives can play a role in this field, either as part of a photocatalytic system or as precursors for catalytically active nanomaterials.

Photocatalysis offers a green and sustainable approach to organic synthesis by using light to drive chemical reactions. organic-chemistry.org The selective oxidation of benzyl (B1604629) alcohol and its derivatives to the corresponding aldehydes is a significant transformation, as the products are valuable intermediates in the fragrance and pharmaceutical industries. acs.org Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), has been studied for this purpose. rsc.org

Recent research has focused on developing visible-light-active photocatalytic systems. rsc.org In these systems, a photocatalyst absorbs light, leading to the generation of electron-hole pairs that initiate redox reactions. For instance, CdS quantum dots have been used for the photocatalytic oxidation of benzyl alcohol, with the selectivity for different products being tunable. acs.org While this compound is not a primary photocatalyst, sulfur-containing compounds can be used to modify the surface of photocatalysts or act as co-catalysts. The 4-methoxybenzyl moiety is structurally related to 4-methoxybenzyl alcohol, a common substrate in these oxidation studies. acs.org The presence of the sulfide could influence the reaction pathway or the stability of intermediates in such photocatalytic systems.

Table 2: Examples of Photocatalytic Benzyl Alcohol Oxidation Systems

| Photocatalyst | Light Source | Oxidant | Key Finding |

|---|---|---|---|

| CdS Quantum Dots acs.org | Visible Light | - | Selectivity tuned between benzaldehyde and C-C coupled products. acs.org |

| SnS/g-C₃N₄ rsc.org | Visible Light | - | Z-scheme heterojunction accelerates charge separation and improves conversion. rsc.org |

| Ir/TiO₂ rsc.org | Not Specified | Molecular Oxygen | Surface modification with Iridium clusters dramatically enhanced activity. rsc.org |

| Eosin Y organic-chemistry.org | Blue LED | Molecular Oxygen | Metal-free system with broad functional group tolerance. organic-chemistry.org |

Metal sulfide nanomaterials are a class of materials with significant applications in catalysis, electronics, and energy storage. nih.govnih.gov These materials can be synthesized using various methods, including the thermal decomposition of single-source precursors. nih.gov this compound, when complexed with a metal ion, could potentially serve as such a precursor. The controlled thermal decomposition of a [M(this compound)ₓ] complex could yield metal sulfide nanoparticles with specific sizes, morphologies, and crystal structures, which in turn dictate their catalytic performance.

Metal sulfide-based nanomaterials have been explored as promising electrocatalysts for the electrochemical CO₂ reduction (ECO₂R), a process that converts CO₂ into valuable chemicals and fuels. tudelft.nlrsc.org The unique chemical structures and tunable properties of metal sulfides make them effective catalysts. tudelft.nl The synthesis method and the choice of sulfur precursor are known to influence the catalytic activity of the resulting nanomaterials. tudelft.nl By using a precursor like an this compound complex, it may be possible to create highly active and selective metal sulfide nanocatalysts for important industrial processes.

Synthetic Strategies Utilizing this compound as a Precursor or Intermediate

In advanced organic synthesis, the strategic use of intermediates is key to building complex molecular architectures. Thioethers like this compound can serve as important precursors or intermediates. The sulfide group can act as a protecting group for a thiol, or it can be activated for C-S bond cleavage or further functionalization.

The 4-methoxyphenyl group is a common structural motif in pharmaceuticals and other bioactive molecules. For example, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a key intermediate in the synthesis of the anticoagulant drug Apixaban. researchgate.net Synthetic routes to such complex molecules often require the careful introduction and manipulation of functional groups. A molecule like this compound could be used in multi-step syntheses where the ethylthio group is later transformed into another functional group or where the benzyl sulfide unit is used to direct a specific reaction before being cleaved. The versatility of sulfur chemistry allows for a range of transformations, making thioether intermediates valuable tools for synthetic chemists.

Contribution to the Synthesis of Complex Organic Scaffolds

No documented examples exist of this compound being utilized as a key building block or intermediate in the total synthesis of complex natural products or other intricate organic scaffolds. While the 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, it is typically employed as an ether or ester, not as the specific ethyl sulfide derivative . The unique reactivity or structural contributions of this compound to complex synthesis have not been reported.

Advanced Applications in Material Science Research

Theoretical Exploration for Organic Electronic Device Components (e.g., OLEDs, OSCs)

There are no theoretical or computational studies exploring the potential of this compound as a component for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs). Materials designed for these applications require specific electronic characteristics, such as extended π-conjugation for efficient charge transport and suitable HOMO/LUMO energy levels, which are absent in the molecular structure of this compound. Consequently, it has not been identified as a candidate for theoretical investigation in this field.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of Ethyl 4-methoxybenzyl sulfide (B99878), specific signals are predicted based on the distinct chemical environments of the protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The methylene (B1212753) protons of the benzyl (B1604629) group will produce a singlet, while the ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons, arising from coupling with their respective neighbors. The methoxy (B1213986) group protons will appear as a sharp singlet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. rsc.org Each chemically unique carbon atom gives a distinct signal. For Ethyl 4-methoxybenzyl sulfide, separate signals are expected for the methyl and methylene carbons of the ethyl group, the benzyl methylene carbon, the methoxy carbon, and the four distinct carbons of the 4-methoxyphenyl ring (two substituted and two unsubstituted). Data for related compounds like 4-methoxybenzaldehyde and 4-methoxybenzyl alcohol support the predicted chemical shift regions. hmdb.cachemicalbook.com

Predicted NMR Data for this compound While specific experimental spectra for this compound were not found, the following table outlines the predicted chemical shifts based on analysis of similar structures. chemicalbook.comchegg.com

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl-CH₃ | Triplet, ~1.2 ppm | ~15 ppm |

| Ethyl-CH₂ | Quartet, ~2.5 ppm | ~28 ppm |

| Benzyl-CH₂ | Singlet, ~3.6 ppm | ~36 ppm |

| Methoxy-OCH₃ | Singlet, ~3.8 ppm | ~55 ppm |

| Aromatic-CH (ortho to OCH₃) | Doublet, ~6.8 ppm | ~114 ppm |

| Aromatic-CH (ortho to CH₂S) | Doublet, ~7.2 ppm | ~130 ppm |

| Aromatic-C (ipso to CH₂S) | - | ~130 ppm |

| Aromatic-C (ipso to OCH₃) | - | ~159 ppm |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of the molecular ion is predictable based on established principles for aromatic compounds and sulfides. libretexts.orglibretexts.org The most likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is relatively weak. This cleavage would form a highly stable 4-methoxybenzyl carbocation. This ion is a resonance-stabilized species and is expected to be the base peak in the spectrum. Other significant fragments would arise from the loss of the ethyl group and subsequent fragmentations. whitman.eduwikipedia.org

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment Identity | Notes |

| 182 | [C₁₀H₁₄OS]⁺˙ | Molecular Ion (M⁺) |

| 153 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (likely base peak) |

| 77 | [C₆H₅]⁺ | Loss of CO from the [C₆H₅CO]⁺ fragment, a common secondary fragmentation |

| 61 | [C₂H₅S]⁺ | Ethylthio cation |

Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds, which occur at characteristic frequencies. masterorganicchemistry.com FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

For this compound, the key functional groups include the aromatic ring, the ether linkage (methoxy group), the sulfide linkage, and aliphatic C-H bonds. The FT-IR and Raman spectra would display characteristic peaks corresponding to the stretching and bending vibrations of these groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz The C-O stretch of the aryl ether and the aromatic C=C stretches will also produce distinct bands.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Notes |

| C-H Stretch (Aromatic) | 3100-3000 | Indicates the presence of the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | From the ethyl and benzyl methylene groups. |

| C=C Stretch (Aromatic) | 1610-1580 and 1500-1450 | Characteristic of the benzene ring. |

| C-O Stretch (Aryl Ether) | 1270-1230 (asymmetric) and 1050-1010 (symmetric) | Confirms the methoxy group attached to the ring. |

| C-S Stretch (Sulfide) | 700-600 | Often a weak absorption. |

Single Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

There is no publicly available single-crystal X-ray diffraction data for this compound in the reviewed literature. Should such a study be performed, it would yield precise geometric parameters, such as the C-S-C bond angle and the torsion angles describing the orientation of the ethyl and 4-methoxybenzyl groups relative to the sulfur atom.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA), specifically, measures changes in the mass of a sample as it is heated. This provides critical information about the thermal stability of a compound and its decomposition pathways.

No specific TGA studies for this compound were found. A hypothetical TGA analysis would likely show a single-step or multi-step decomposition process. The initial mass loss could correspond to the cleavage of the weaker C-S bonds and the loss of volatile fragments like the ethyl group. At higher temperatures, the remaining aromatic structure would decompose. The temperature at which significant mass loss begins would define the upper limit of the compound's thermal stability.

Advanced Microscopic and Diffraction Techniques for Nanomaterial Characterization (e.g., XRD, EDAX, TEM)

Advanced techniques such as X-ray Diffraction (XRD), Energy-Dispersive X-ray Spectroscopy (EDAX), and Transmission Electron Microscopy (TEM) are primarily employed for the characterization of materials at the micro- and nanoscale.

XRD is used to determine the crystalline phases and structure of powdered or polycrystalline materials.

TEM provides high-resolution imaging of a material's morphology, size, and atomic lattice structure.

EDAX , often coupled with electron microscopy, provides elemental composition analysis.

These techniques are most relevant for studying nanomaterials or complex solid-state forms. A review of the scientific literature did not yield any studies where this compound was used in the context of nanomaterial synthesis or characterization. Therefore, no data from these analytical methods are available for this compound.

Derivatization and Functionalization Strategies for Research Applications

Site-Specific Functionalization of the Alkyl and Aryl Moieties

The distinct electronic and steric environments of the alkyl and aryl portions of ethyl 4-methoxybenzyl sulfide (B99878) allow for site-specific functionalization.

The aryl moiety , specifically the benzene (B151609) ring, is activated by the electron-donating methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution. However, a more precise method for functionalization is directed ortho-metalation (DoM). In this strategy, the sulfur atom can act as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium. This coordination facilitates the deprotonation of the aromatic ring at the position ortho to the sulfur-containing substituent. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity.

The alkyl moiety , particularly the benzylic position, is another key site for functionalization. The protons at the benzylic carbon are acidic due to the adjacent sulfur atom and the phenyl ring. Deprotonation with a suitable base can generate a stabilized carbanion. This carbanion can then undergo reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the benzylic position. This approach allows for the extension of the carbon skeleton and the introduction of diverse functionalities.

Table 1: Potential Site-Specific Functionalization Reactions

| Moiety | Position | Reaction Type | Reagents | Potential Products |

|---|---|---|---|---|

| Aryl | Ortho to sulfide | Directed ortho-metalation | 1. n-BuLi, 2. Electrophile (E+) | Ortho-substituted derivatives |

| Alkyl | Benzylic | Alkylation/Acylation | 1. Base, 2. Electrophile (R-X, RCO-X) | Benzylic-substituted derivatives |

Preparation of Sulfoxide (B87167) and Sulfone Derivatives for Mechanistic Studies

The sulfur atom in ethyl 4-methoxybenzyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. These derivatives are of significant interest for mechanistic studies in organic chemistry due to the altered electronic and steric properties of the sulfur center.

The oxidation of the sulfide to the sulfoxide is typically achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. youtube.com Common reagents for this transformation include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting sulfoxide introduces a chiral center at the sulfur atom, making it a valuable tool for stereochemical studies. Aryl sulfoxides, in particular, have been utilized in mechanistic investigations of various organic reactions. libretexts.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents, yields the sulfone . acs.org Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide are commonly employed for this purpose. The sulfone group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent methylene (B1212753) and aryl groups. Sulfones are important functional groups in medicinal chemistry and can also serve as versatile intermediates in organic synthesis. nih.govnih.gov The preparation of these oxidized derivatives allows for the investigation of reaction mechanisms where the oxidation state of sulfur plays a crucial role.

Table 2: Oxidation of this compound

| Product | Reagents | Key Features |

|---|---|---|

| Ethyl 4-methoxybenzyl sulfoxide | H₂O₂, catalyst; m-CPBA | Chiral center at sulfur, useful for stereochemical studies |

| Ethyl 4-methoxybenzyl sulfone | KMnO₄, excess H₂O₂ | Strong electron-withdrawing group, alters reactivity |

Integration into Macrocyclic or Polymeric Architectures

The bifunctional nature of derivatives of this compound makes them potential building blocks for the synthesis of macrocycles and polymers. By introducing reactive functional groups at both the aryl and alkyl moieties, monomers suitable for polymerization or macrocyclization can be designed.

For macrocycle synthesis , a derivative of this compound functionalized with two reactive groups, for example, a halide and a thiol, could undergo intramolecular cyclization under high-dilution conditions. The thioether linkage can provide conformational rigidity to the resulting macrocycle. Thioether-containing macrocycles are an important class of compounds with applications in host-guest chemistry and as synthetic ionophores.

In polymer science , derivatives of this compound can be envisioned as monomers for the synthesis of sulfur-containing polymers. For instance, a diol derivative could be used in condensation polymerization with a diacid to form a polyester (B1180765) with pendant thioether groups. Sulfur-containing polymers are known for their unique optical and mechanical properties. nih.govnih.govucl.ac.uk The incorporation of the 4-methoxybenzyl sulfide unit could impart specific properties such as thermal stability or refractive index to the resulting polymer.

Development of Novel Sulfur-Based Leaving Groups for Synthetic Utility

While thioethers are generally considered poor leaving groups in nucleophilic substitution reactions, they can be activated to enhance their leaving group ability. masterorganicchemistry.com This activation is typically achieved by converting the thioether into a sulfonium (B1226848) salt.

By reacting this compound with an alkylating agent, such as methyl iodide, an ethyl(methyl)(4-methoxybenzyl)sulfonium salt can be formed. wikipedia.org The resulting sulfonium ion is a much better leaving group than the neutral thioether. This strategy allows for the development of novel synthetic methodologies where the this compound moiety can be displaced by a nucleophile.

The utility of sulfonium salts as leaving groups has been demonstrated in various transformations, including fluorination reactions for positron emission tomography (PET) imaging. nih.govnih.gov The development of new sulfur-based leaving groups derived from this compound could expand the toolbox of synthetic chemists, offering alternative pathways for the construction of complex molecules. The nature of the substituents on the sulfur atom can be tuned to modulate the reactivity and selectivity of the leaving group.

Table 3: Activation of the Thioether as a Leaving Group

| Activated Species | Activating Agent | Potential Application |

|---|---|---|

| Sulfonium salt | Alkyl halide (e.g., CH₃I) | Nucleophilic substitution reactions |

Q & A

Q. What are the established synthetic routes for Ethyl 4-methoxybenzyl sulfide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or sulfide coupling. For example, sulfenylation of 4-methoxybenzyl alcohol derivatives using disulfides (e.g., (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide) under basic conditions (e.g., n-BuLi) is a common method . Reaction temperature and stoichiometry of the thiol/alkylating agent significantly affect yield. A study using CrO3/SiO2 as a catalyst reported optimized yields (~75%) at 60°C with a 1:1.2 molar ratio of thiol to alkylating agent .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural confirmation. The methoxy group (–OCH3) typically resonates at δ 3.8 ppm (<sup>1</sup>H), while the sulfide (–S–CH2–) appears as a triplet near δ 2.9 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% in most synthetic protocols) .

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 213.1 .

Q. How does the compound’s stability vary under different storage conditions?

this compound is sensitive to oxidation. Stability studies recommend storage under inert gas (N2 or Ar) at –20°C in amber vials to prevent degradation via sulfoxide formation . Accelerated aging tests (40°C/75% RH) showed <5% decomposition over 30 days under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Computational studies (DFT) suggest that the electron-donating methoxy group stabilizes transition states in Suzuki-Miyaura couplings, favoring para-substitution. Experimental data show a 3:1 para/meta product ratio when reacting with aryl boronic acids . Steric effects from the ethyl sulfide group further disfavor ortho-substitution .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., 22 mg/mL vs. 18 mg/mL in DMSO) arise from impurities or hydration states. Researchers should:

- Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) .

- Use Karl Fischer titration to quantify residual water .

- Validate solubility via triplicate measurements under controlled humidity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Optimized Workup : Quenching reactions with saturated NaHCO3 reduces acidic byproducts (e.g., sulfinic acids) .

- Catalyst Screening : Pd/C (5 wt%) minimizes undesired dimerization in coupling reactions .

- In Situ Monitoring : FTIR tracking of S–H bonds (2500–2600 cm<sup>−1</sup>) ensures reaction completion before byproduct formation .

Methodological and Analytical Considerations

Q. How should researchers design experiments to evaluate the compound’s biological activity?

- In Vitro Assays : Use cell lines (e.g., HEK293) with luciferase reporters to quantify cytotoxicity (IC50). Include controls for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for sulfoxide metabolites .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Software : Gaussian (DFT) for transition-state modeling .

- Parameters : Optimize B3LYP/6-31G(d) basis sets for sulfur-containing intermediates .

- Validation : Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots .

Data Presentation and Reproducibility

Q. How should raw data from NMR and HPLC analyses be formatted for publication?

- NMR : Include full spectra (δ 0–10 ppm) with integration values and assignment tables (Example below) .

- HPLC : Report retention times, peak areas, and calibration curves for purity assessment .

Table 1. <sup>1</sup>H NMR Assignments for this compound

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.80 | s | –OCH3 |

| 2.90 | t (J=7.2 Hz) | –S–CH2– |

| 1.25 | t (J=7.0 Hz) | –CH2CH3 |

Q. What protocols ensure reproducibility in synthetic procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.